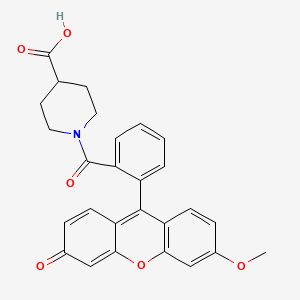

1-(2-(6-Methoxy-3-oxo-3H-xanthen-9-yl)benzoyl)piperidine-4-carboxylic acid

Descripción general

Descripción

1-(2-(6-Methoxy-3-oxo-3H-xanthen-9-yl)benzoyl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C27H23NO6 and its molecular weight is 457.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

As a multifunctional dye, it is known to interact with various cell structures and biomolecules .

Mode of Action

Xanthamide 8 interacts with its targets by binding to them, which allows researchers to observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, and study tissue pathology

Biochemical Pathways

Its broad application in biological experiments suggests that it may influence multiple pathways .

Pharmacokinetics

Pharmacokinetics generally describes how a compound is absorbed, distributed, metabolized, and excreted by the body . These properties are affected by the physicochemical properties of the compound, as well as other factors such as human behavior (e.g., food and drug intake) and genetics .

Result of Action

The molecular and cellular effects of Xanthamide 8’s action are primarily related to its role as a dye. It helps researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, and study tissue pathology .

Actividad Biológica

1-(2-(6-Methoxy-3-oxo-3H-xanthen-9-yl)benzoyl)piperidine-4-carboxylic acid is a compound with significant potential in pharmacological applications, particularly in cancer treatment. Its structure combines a piperidine moiety with a xanthenone derivative, which may contribute to its biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a complex structure that includes a xanthenone core, which is known for its photochemical properties and potential as a fluorescent probe.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The benzoylpiperidine fragment has been identified as a privileged structure that can inhibit various enzymes involved in cancer progression. For instance, studies indicate that similar compounds exhibit inhibitory effects on monoacylglycerol lipase (MAGL), which plays a role in the endocannabinoid system and cancer cell proliferation .

- Antiproliferative Effects : The compound has shown antiproliferative activity against various cancer cell lines. For example, it demonstrated significant cytotoxicity against human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3), with IC50 values ranging from 19.9 to 75.3 µM .

Biological Activity Data

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 19.9 | Antiproliferative |

| MCF-7 | 75.3 | Antiproliferative |

| COV318 | 31.5 | MAGL inhibition |

| OVCAR-3 | 43.9 | MAGL inhibition |

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

- Study on MAGL Inhibition : A study demonstrated that modifications to the piperidine structure could enhance MAGL inhibition potency significantly, with some derivatives achieving IC50 values as low as 80 nM . This suggests that structural optimization of the compound could lead to more effective cancer therapeutics.

- Photochemical Properties : Research has highlighted the photophysical properties of xanthenone derivatives, indicating their potential use in photodynamic therapy (PDT). These compounds can generate reactive oxygen species (ROS) upon light activation, leading to selective cytotoxicity in cancer cells .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(2-(6-Methoxy-3-oxo-3H-xanthen-9-yl)benzoyl)piperidine-4-carboxylic acid has been investigated for its potential as a therapeutic agent. The xanthene moiety is known to exhibit biological activity, including anti-inflammatory and anti-cancer properties. Research indicates that derivatives of xanthene compounds can inhibit certain cancer cell lines, making this compound a candidate for further studies in cancer therapeutics .

Photodynamic Therapy (PDT)

Due to its ability to absorb light and generate reactive oxygen species (ROS), this compound is being explored for use in photodynamic therapy. PDT utilizes photosensitizers like this compound to target and destroy cancer cells upon light activation. Studies have shown that compounds with xanthene structures can effectively induce apoptosis in tumor cells when exposed to specific wavelengths of light .

Fluorescent Probes

The photophysical properties of this compound make it suitable for development as a fluorescent probe in biological imaging. Its fluorescence can be utilized in tracking cellular processes or studying interactions within biological systems .

Material Sciences

This compound can also be applied in the development of organic light-emitting diodes (OLEDs) and solar cells due to its electronic properties. Xanthene derivatives have been shown to possess good charge transport characteristics, making them valuable in creating efficient optoelectronic devices .

Case Study 1: Anticancer Activity

A study conducted by Corrie et al. evaluated the anticancer potential of various xanthene derivatives, including this compound. The results demonstrated significant cytotoxic effects against several cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer drugs .

Case Study 2: Photodynamic Applications

In another investigation, researchers tested the efficacy of the compound as a photosensitizer in PDT. The study found that upon irradiation, the compound generated sufficient ROS to induce cell death in targeted cancer cells while sparing normal cells, highlighting its potential as a selective therapeutic agent .

Propiedades

IUPAC Name |

1-[2-(3-methoxy-6-oxoxanthen-9-yl)benzoyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23NO6/c1-33-18-7-9-22-24(15-18)34-23-14-17(29)6-8-21(23)25(22)19-4-2-3-5-20(19)26(30)28-12-10-16(11-13-28)27(31)32/h2-9,14-16H,10-13H2,1H3,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELBHVBSPUGXDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C3C=CC(=O)C=C3O2)C4=CC=CC=C4C(=O)N5CCC(CC5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583364 | |

| Record name | 1-[2-(6-Methoxy-3-oxo-3H-xanthen-9-yl)benzoyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442151-56-6 | |

| Record name | 1-[2-(6-Methoxy-3-oxo-3H-xanthen-9-yl)benzoyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(O'-Methylfluoresceinyl)piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.